A Comprehensive Technical Guide to the Synthesis and Characterization of Tert-butyl 3-bromo-4-fluorobenzoate
A Comprehensive Technical Guide to the Synthesis and Characterization of Tert-butyl 3-bromo-4-fluorobenzoate
Abstract
This technical guide provides an in-depth exploration of tert-butyl 3-bromo-4-fluorobenzoate, a pivotal building block in modern organic and medicinal chemistry. We present a detailed, field-proven protocol for its synthesis via acid-catalyzed esterification of 3-bromo-4-fluorobenzoic acid. The causality behind experimental choices, from reagent selection to reaction conditions, is thoroughly examined to provide researchers with a robust and reproducible methodology. Furthermore, this guide outlines a comprehensive characterization strategy, detailing the expected outcomes from various analytical techniques, including NMR, IR, and Mass Spectrometry. This document is intended to serve as an essential resource for researchers, scientists, and drug development professionals engaged in the synthesis of complex molecular architectures.
Introduction: Strategic Importance of Tert-butyl 3-bromo-4-fluorobenzoate
Tert-butyl 3-bromo-4-fluorobenzoate (CAS No: 375368-94-8) is a halogenated aromatic ester that has emerged as a crucial intermediate in the synthesis of high-value compounds, particularly in the pharmaceutical and agrochemical sectors.[1] Its molecular architecture, featuring a strategically substituted benzene ring, offers multiple reaction sites for further functionalization. The presence of the bromine atom allows for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), while the fluorine atom can modulate the electronic properties and metabolic stability of target molecules. The tert-butyl ester group serves as a robust protecting group for the carboxylic acid, which can be selectively cleaved under specific acidic conditions. This combination of features makes it an invaluable precursor in multi-step synthetic campaigns aimed at discovering and developing new drugs and other bioactive molecules.[1]
Table 1: Physicochemical Properties of Tert-butyl 3-bromo-4-fluorobenzoate
| Property | Value | Reference |
| CAS Number | 375368-94-8 | [2][3] |
| Molecular Formula | C₁₁H₁₂BrFO₂ | [1] |
| Molecular Weight | 275.12 g/mol | [3] |
| IUPAC Name | tert-butyl 3-bromo-4-fluorobenzoate | [3] |
| Appearance | Expected to be a solid or oil | - |
| SMILES | CC(C)(C)OC(=O)C1=CC=C(F)C(Br)=C1 | [3] |
Synthesis: A Validated Protocol for Esterification
The most reliable and widely employed method for synthesizing tert-butyl 3-bromo-4-fluorobenzoate is the acid-catalyzed Fischer esterification of 3-bromo-4-fluorobenzoic acid with tert-butanol.[1] This approach is favored for its operational simplicity, high yields, and use of readily available, cost-effective reagents.
Reaction Principle and Mechanism
The reaction proceeds via a classical Fischer esterification mechanism. A strong acid catalyst (e.g., H₂SO₄ or p-TsOH) protonates the carbonyl oxygen of the 3-bromo-4-fluorobenzoic acid. This protonation significantly increases the electrophilicity of the carbonyl carbon, facilitating a nucleophilic attack by the hydroxyl group of tert-butanol. The resulting tetrahedral intermediate undergoes a series of proton transfers and subsequent elimination of a water molecule to yield the protonated ester. Final deprotonation regenerates the acid catalyst and affords the desired product, tert-butyl 3-bromo-4-fluorobenzoate. The reaction is typically performed under reflux to drive the equilibrium towards the product side by removing the water formed.[1]
Caption: Acid-catalyzed esterification reaction scheme.
Causality Behind Experimental Choices
-
Starting Material: 3-Bromo-4-fluorobenzoic acid (CAS: 1007-16-5) is a white crystalline powder with a melting point of 138-140 °C.[4][5][6] Its purity is critical for the success of the reaction.
-
Esterifying Agent: Tert-butanol is used in excess to shift the reaction equilibrium towards the product. The bulky tert-butyl group provides steric hindrance that protects the ester from undesired side reactions. The tert-butyl group is a common motif in medicinal chemistry, though its high lipophilicity can sometimes be a drawback.[7][8]
-
Catalyst: Concentrated sulfuric acid is a highly effective and inexpensive catalyst for this transformation. Alternatively, p-toluenesulfonic acid can be used, which is a solid and often easier to handle.[1]
-
Solvent: An aprotic solvent like toluene is ideal. It is inert under the reaction conditions and its boiling point allows for effective reflux to drive the reaction to completion. Dichloromethane is another possible solvent.[1]
Detailed Experimental Protocol
Materials:
-
3-bromo-4-fluorobenzoic acid (1.0 eq)
-
tert-Butanol (3.0 eq)
-
Toluene
-
Concentrated Sulfuric Acid (0.1 eq)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 3-bromo-4-fluorobenzoic acid (1.0 eq) and toluene (approx. 5-10 mL per gram of carboxylic acid).
-
Reagent Addition: Add tert-butanol (3.0 eq) to the suspension.
-
Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (0.1 eq) dropwise to the mixture.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 110 °C for toluene) using a heating mantle. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 8-16 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a separatory funnel containing a saturated solution of sodium bicarbonate to neutralize the excess acid.
-
Extraction: Extract the aqueous layer with ethyl acetate or dichloromethane (3x).
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by silica gel column chromatography if necessary, typically using a gradient of ethyl acetate in hexanes as the eluent.
Caption: Experimental workflow for synthesis and purification.
Comprehensive Characterization
Affirming the identity and purity of the synthesized tert-butyl 3-bromo-4-fluorobenzoate is paramount. A combination of spectroscopic methods provides an unambiguous structural confirmation.
Table 2: Summary of Expected Spectroscopic Data
| Technique | Expected Data |
| ¹H NMR | Aromatic protons: multiplets between δ 7.0-8.5 ppm. Tert-butyl protons: singlet at δ ~1.6 ppm (9H). |
| ¹³C NMR | Carbonyl (C=O): δ ~164 ppm. Aromatic carbons: δ 110-165 ppm. Quaternary C (tert-butyl): δ ~82 ppm. Methyl C (tert-butyl): δ ~28 ppm. |
| ¹⁹F NMR | Singlet or multiplet (due to coupling with protons) around δ -100 to -120 ppm. |
| IR (cm⁻¹) | ~2980 (C-H, sp³), ~1720 (C=O, ester), ~1250 (C-O, ester), ~1600 (C=C, aromatic), ~1150 (C-F). |
| MS (EI) | [M]⁺ at m/z 274, [M+2]⁺ at m/z 276 (due to Br isotopes). Key fragment at m/z 218/220 (loss of C₄H₈). |
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to be dominated by a sharp singlet in the aliphatic region (δ ~1.6 ppm) corresponding to the nine equivalent protons of the tert-butyl group. The aromatic region (δ ~7.0-8.5 ppm) will display a more complex pattern of signals corresponding to the three aromatic protons. The exact chemical shifts and coupling constants will be influenced by the electronic effects of the bromo and fluoro substituents.
-
¹³C NMR: The carbon spectrum will show a characteristic signal for the ester carbonyl carbon around 164 ppm. The quaternary and methyl carbons of the tert-butyl group are expected at approximately 82 ppm and 28 ppm, respectively. Several signals will appear in the aromatic region, with their chemical shifts influenced by the attached halogens.
-
¹⁹F NMR: A single resonance is anticipated for the fluorine atom. For the precursor, 3-bromo-4-fluorobenzoic acid, a signal has been reported at δ -98.11 ppm.[9] A similar shift can be expected for the ester derivative.
Infrared (IR) Spectroscopy
The IR spectrum provides definitive evidence of the key functional groups. A strong, sharp absorption band around 1720 cm⁻¹ is characteristic of the C=O stretching vibration of the ester. The C-O stretching vibrations of the ester will appear in the 1300-1100 cm⁻¹ region. Aliphatic C-H stretching from the tert-butyl group will be visible near 2980 cm⁻¹. Aromatic C=C stretching bands will be present around 1600 cm⁻¹, and the C-F bond will show a strong absorption typically in the 1200-1100 cm⁻¹ range.
Mass Spectrometry (MS)
Mass spectrometry is crucial for confirming the molecular weight and elemental composition. Due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio), the molecular ion peak will appear as a characteristic doublet ([M]⁺ and [M+2]⁺) with nearly equal intensities at m/z 274 and 276, respectively. A common fragmentation pathway for tert-butyl esters is the loss of isobutylene (C₄H₈), which would result in a prominent fragment ion corresponding to the protonated carboxylic acid at m/z 219/221.
Safety and Handling
The starting material, 3-bromo-4-fluorobenzoic acid, is known to cause skin and serious eye irritation and may cause respiratory irritation.[6][10] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. The product, tert-butyl 3-bromo-4-fluorobenzoate, should be handled with similar precautions as a halogenated organic compound.
Conclusion
This guide has detailed a robust and reproducible method for the synthesis of tert-butyl 3-bromo-4-fluorobenzoate, a key intermediate in contemporary chemical research. By understanding the principles behind the synthetic strategy and the expected outcomes of analytical characterization, researchers can confidently produce and validate this valuable chemical building block. The protocols and data presented herein serve as a comprehensive resource to facilitate its application in the development of novel pharmaceuticals and other advanced materials.
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- Title: 375368-94-8|tert-Butyl 3-bromo-4-fluorobenzoate|BLD Pharm Source: BLD Pharm URL
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- Title: β″-Trifluoro)
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